
Application Notes and Protocols for Utilizing
ATP Dipotassium Salt in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ATP dipotassium

Cat. No.: B15571057 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Adenosine 5'-triphosphate (ATP) is a critical substrate for all protein kinase-catalyzed

phosphorylation reactions. The choice of ATP concentration and the quality of the ATP salt can

significantly impact the outcome and interpretation of kinase assays. ATP dipotassium salt is

a commonly used form of ATP in these assays due to its high solubility and purity. These

application notes provide detailed information and protocols for the effective use of ATP
dipotassium salt in various kinase assay formats, aiding in the generation of robust and

reproducible data for basic research and drug discovery.

The concentration of ATP in a kinase assay is a crucial parameter that can influence the

observed inhibitory potency of test compounds. In biochemical assays, ATP concentrations are

typically used at or near the Michaelis constant (K_m) of the kinase for ATP.[1][2] This allows

for a sensitive measurement of inhibitor potency, as the inhibitor and ATP are in direct

competition for the kinase's active site.[3] For ATP-competitive inhibitors, the IC50 value is

dependent on the ATP concentration, as described by the Cheng-Prusoff equation.[1]

Alternatively, using physiological ATP concentrations (typically in the millimolar range) can

provide a more biologically relevant assessment of inhibitor efficacy.[1][4]
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The optimal ATP concentration is dependent on the specific kinase being assayed and its K_m

for ATP. Below is a table summarizing typical ATP concentrations used in kinase assays,

including known K_m values for a selection of kinases.

Kinase
Family/Name

Typical Assay ATP
Concentration (µM)

Apparent ATP K_m
(µM)

Assay Type
Reference

Tyrosine Kinases

EGFR 10 - 100 2 - 50
Radiometric,

Luminescence

Src Family (e.g., Src,

Hck)
10 - 100 50 - 150

Radiometric, TR-

FRET

Abl 10 - 100 10 - 40
Radiometric,

Luminescence

Serine/Threonine

Kinases

PKA 10 - 100 10 - 20
Luminescence,

Fluorescence

PKC 50 - 200 ~50 Radiometric

Akt/PKB (Akt3) 100 - 1100 564 ± 36 Mobility Shift Assay[5]

CDK2/Cyclin A 10 - 480 238 ± 12 Mobility Shift Assay[5]

MAPK/ERK (ERK2) 50 - 200 ~50 Luminescence[6]

TBK1 100 Varies Radiometric[7]

ROCK II 25 (at K_m) 25 Radiometric[8]

Lipid Kinases

PI3K 10 - 100 30 - 100 Luminescence

Note: ATP K_m values can vary depending on the assay conditions (e.g., pH, salt

concentration, and the nature of the phosphate acceptor substrate). It is always recommended

to determine the ATP K_m experimentally for the specific kinase and conditions being used.
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Experimental Protocols
Protocol 1: Preparation of a 100 mM ATP Dipotassium
Salt Stock Solution
Materials:

ATP dipotassium salt (e.g., Sigma-Aldrich A7699 or equivalent)

Nuclease-free water

1 M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution

pH meter or pH strips (narrow range, e.g., 6.5-8.0)

Spectrophotometer

Quartz cuvettes

Nuclease-free microcentrifuge tubes

Procedure:

Weighing: On an analytical balance, accurately weigh out the required amount of ATP
dipotassium salt to prepare the desired volume of a 100 mM solution. For example, for 10

mL of a 100 mM solution, weigh out approximately 615.4 mg (Molecular Weight of ATP
dipotassium salt dihydrate can vary, check the manufacturer's specifications).

Dissolving: Add the weighed ATP dipotassium salt to a conical tube. Add approximately 8

mL of nuclease-free water and vortex until the powder is completely dissolved. The solution

will be slightly acidic.

pH Adjustment: Carefully adjust the pH of the ATP solution to 7.4 - 7.5 using small

increments of 1 M KOH or NaOH. Monitor the pH closely using a calibrated pH meter or

narrow-range pH paper after each addition. Caution: Avoid over-titrating to a basic pH, as

this can cause hydrolysis of the ATP.
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Final Volume Adjustment: Once the target pH is reached, transfer the solution to a 10 mL

volumetric flask and add nuclease-free water to bring the final volume to 10 mL. Mix

thoroughly.

Concentration Determination (Spectrophotometry):

Prepare a 1:4000 dilution of your ATP stock solution in a suitable buffer (e.g., 100 mM

phosphate buffer, pH 7.0).

Using a spectrophotometer, measure the absorbance of the diluted solution at 259 nm in a

1 cm path-length quartz cuvette.

Calculate the precise concentration of the ATP stock solution using the Beer-Lambert law

(A = εcl), where:

A is the absorbance at 259 nm.

ε is the molar extinction coefficient of ATP at pH 7.0, which is 15,400 M⁻¹cm⁻¹.

c is the concentration in M.

l is the path length in cm (typically 1 cm).

Concentration (M) = (Absorbance at 259 nm) / (15,400 M⁻¹cm⁻¹ * 1 cm) * Dilution Factor

(4000).

Aliquoting and Storage: Aliquot the ATP stock solution into smaller, single-use volumes in

nuclease-free microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term use.

Avoid repeated freeze-thaw cycles.

Protocol 2: General Kinase Assay Protocol
This protocol provides a general framework for a kinase activity assay. Specific conditions such

as enzyme and substrate concentrations, buffer composition, and incubation time should be

optimized for each specific kinase.

Materials:
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Kinase of interest

Kinase-specific substrate (peptide or protein)

10X Kinase reaction buffer (e.g., 250 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)

100 mM ATP dipotassium salt stock solution (prepared as in Protocol 1)

Nuclease-free water

Detection reagent (e.g., ADP-Glo™ from Promega, radiometric detection reagents)

Microplate (e.g., white opaque 96- or 384-well plates for luminescence assays)

Plate reader (luminometer, scintillation counter, etc., depending on the detection method)

Procedure:

Reagent Preparation:

Prepare a 1X kinase reaction buffer by diluting the 10X stock with nuclease-free water.

Prepare a working solution of the kinase in 1X kinase reaction buffer at the desired

concentration.

Prepare a working solution of the substrate in 1X kinase reaction buffer at the desired

concentration.

Prepare a working solution of ATP by diluting the 100 mM stock solution in 1X kinase

reaction buffer to the desired final concentration (e.g., if the final assay concentration is

100 µM, prepare a 2X working solution of 200 µM).

Assay Setup (for a single well):

Add 5 µL of the kinase working solution to a well of the microplate.

For inhibitor studies, add 1 µL of the test compound (dissolved in a suitable solvent like

DMSO) or vehicle control. Pre-incubate the kinase and inhibitor for a defined period (e.g.,
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15-30 minutes) at room temperature.

Initiate the kinase reaction by adding 4 µL of a pre-mixed solution containing the substrate

and ATP working solutions (to achieve the final desired concentrations in a 10 µL reaction

volume).

Reaction Incubation: Incubate the reaction plate at the optimal temperature for the kinase

(e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be

within the linear range of the reaction.

Reaction Termination and Detection:

Stop the reaction by adding a stop solution or the detection reagent as per the

manufacturer's instructions. For example, for the ADP-Glo™ assay, add 10 µL of ADP-

Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[9]

Incubate as required by the detection reagent manufacturer (e.g., 40 minutes at room

temperature for ADP-Glo™ Reagent).[9]

Add the final detection reagent (e.g., 20 µL of Kinase Detection Reagent for the ADP-

Glo™ assay) and incubate for the recommended time (e.g., 30-60 minutes at room

temperature).[9]

Data Acquisition: Measure the signal (e.g., luminescence, fluorescence, radioactivity) using a

plate reader.

Controls:

No-enzyme control: A reaction well containing all components except the kinase to

determine the background signal.

No-substrate control: A reaction well containing all components except the substrate to

assess kinase autophosphorylation.

Positive control: A reaction with a known inhibitor of the kinase.

Vehicle control: A reaction with the solvent used to dissolve the test compounds (e.g.,

DMSO).
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Caption: A simplified diagram of the MAPK/ERK signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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